Superior μ-Opioid Receptor Binding Affinity of Loperamide(1+) Compared to Morphine
Loperamide(1+) demonstrates significantly higher affinity for the human μ-opioid receptor (MOR) compared to the classical opioid agonist morphine. This quantitative difference is a key determinant of its potent antidiarrheal and local antihyperalgesic effects [1].
| Evidence Dimension | μ-Opioid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 3.3 ± 1.6 nM (cloned human MOR) [1] |
| Comparator Or Baseline | Morphine: 19.3 ± 4.3 nM (cloned human MOR) [1] |
| Quantified Difference | Loperamide exhibits approximately 5.8-fold higher affinity (lower Ki) than morphine for the human μ-opioid receptor. |
| Conditions | In vitro radioligand binding assays using membranes from cells expressing the cloned human μ-opioid receptor. |
Why This Matters
Higher receptor affinity directly translates to greater target engagement at lower concentrations, which is critical for developing potent, peripherally restricted therapies and minimizing systemic exposure.
- [1] DeHaven-Hudkins DL, Burgos LC, Cassel JA, et al. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity. J Pharmacol Exp Ther. 1999;289(1):494-502. (Data also available in JPET table: https://jpet.aspetjournals.org/highwire/markup/63148/expansion?width=1000&height=500&iframe=true&postprocessors=highwire_tables,highwire_reclass,highwire_figures,highwire_math,highwire_inline_linked_media,highwire_embed) View Source
